3-bromo-5-[(fluorosulfonyl)oxy]benzoic acid
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Overview
Description
3-bromo-5-[(fluorosulfonyl)oxy]benzoic acid is a chemical compound with the molecular formula C7H4BrFO5S It is characterized by the presence of a bromine atom, a fluorosulfonyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-[(fluorosulfonyl)oxy]benzoic acid typically involves a multi-step organic synthesis process. One common method starts with benzoic acid, which undergoes bromination to introduce the bromine atom at the 3-position. This is followed by a fluorosulfonylation reaction to attach the fluorosulfonyl group at the 5-position. The reaction conditions often involve the use of reagents such as bromine and fluorosulfonyl chloride, along with appropriate solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The choice of solvents, catalysts, and purification methods is crucial to achieving high purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-[(fluorosulfonyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while reduction reactions can produce benzoic acid derivatives with different functional groups.
Scientific Research Applications
3-bromo-5-[(fluorosulfonyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-bromo-5-[(fluorosulfonyl)oxy]benzoic acid involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can form strong bonds with nucleophiles, making it a useful connector in click chemistry applications. The bromine atom and benzoic acid moiety also contribute to its reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(Fluorosulfonyl)benzoic acid: Similar in structure but lacks the bromine atom.
5-(Fluorosulfonyl)benzoic acid: Similar but with different substitution patterns on the benzene ring.
Uniqueness
3-bromo-5-[(fluorosulfonyl)oxy]benzoic acid is unique due to the presence of both a bromine atom and a fluorosulfonyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific applications in organic synthesis and research .
Properties
CAS No. |
2703780-96-3 |
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Molecular Formula |
C7H4BrFO5S |
Molecular Weight |
299.1 |
Purity |
95 |
Origin of Product |
United States |
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